molecular formula C10H7ClFNO2 B2518849 6-Fluoroisoquinoline-3-carboxylic acid hydrochloride CAS No. 794515-88-1

6-Fluoroisoquinoline-3-carboxylic acid hydrochloride

Cat. No. B2518849
CAS RN: 794515-88-1
M. Wt: 227.62
InChI Key: YLOUGAGACHSQLQ-UHFFFAOYSA-N
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Description

6-Fluoroisoquinoline-3-carboxylic acid hydrochloride is a compound that is part of the fluoroquinolone family, a class of antibacterial agents that are widely used due to their broad-spectrum activity. The core structure of these compounds typically includes a quinolone moiety with a fluorine atom at the 6-position, which is crucial for their antibacterial activity .

Synthesis Analysis

The synthesis of various 6-fluoroquinolone derivatives has been reported in the literature. For instance, the synthesis of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acids with different substituents has been described, showcasing the versatility of the core structure in generating a range of compounds with potential antimycobacterial activities . Similarly, the synthesis of ethyl 1-ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate, an intermediate in the production of antibacterial fluoroquinolones, has been documented . These syntheses often involve multi-step reactions, starting from various substituted benzenes or quinolines, and employ different reagents and conditions to introduce the fluoro group and other substituents .

Molecular Structure Analysis

The molecular structure of fluoroquinolones, including the 6-fluoroisoquinoline derivatives, is characterized by the presence of a fluorine atom at the 6-position of the quinolone ring. This structural feature is important for the antibacterial activity of these compounds. The absolute configuration and intermediates of related compounds, such as flumequine, have been determined using X-ray crystallography, which provides insights into the three-dimensional arrangement of atoms within the molecule .

Chemical Reactions Analysis

6-Fluoroquinolones undergo various chemical reactions, including photonucleophilic aromatic substitution, where the 6-fluoro group can be substituted by a hydroxyl group upon irradiation in aqueous solutions . The photochemical behavior of these compounds is influenced by the presence of different substituents and the pH of the solution. For example, the presence of hydroxide anions can lead to the release of fluoride through a reaction with the excited triplet state of the molecule . Additionally, the interaction with other chemical species, such as sodium sulfite or phosphate, can alter the reaction pathway, leading to reductive defluorination or degradation of certain moieties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-fluoroquinolones are influenced by their molecular structure. The presence of the fluorine atom and other substituents affects the acidity, lipophilicity, and overall stability of the compounds. These properties are crucial for the antibacterial activity and pharmacokinetic profile of the drugs. Spectroscopic methods, including FTIR, NMR, and UV-Vis, along with computational studies, have been used to characterize these compounds and understand their behavior under different conditions . The synthesis and study of various analogues, such as thio- and dithioanalogues, provide further insights into the influence of different substituents on the properties of the core quinolone structure .

Scientific Research Applications

  • Antibacterial Applications : A study highlighted the synthesis and antibacterial activity of compounds related to 6-Fluoroisoquinoline, indicating significant activities against Gram-positive and Gram-negative bacteria. The structure-activity relationships of these compounds were discussed, emphasizing their potential in antibacterial applications (Koga et al., 1980).

  • Mechanism of Action and Resistance : Another research focused on the mechanisms of action and resistance, along with the spectra of activity in vitro, of fluoroquinolones. This included compounds like 6-Fluoroisoquinoline derivatives, noteworthy for their activities against gram-negative bacilli and cocci (Wolfson & Hooper, 1985).

  • Anticancer Applications : Research on tetracyclic fluoroquinolones, including derivatives of 6-Fluoroisoquinoline, found them to have both antibacterial and anticancer properties. These compounds showed promise in inhibiting the activity of DNA gyrase and topoisomerase IV, making them potential dual-acting chemotherapeutics (Al-Trawneh et al., 2010).

  • Antimicrobial Activity : A study synthesized various fluoroquinolone-based 4-thiazolidinones, starting from a compound closely related to 6-Fluoroisoquinoline, and evaluated their antifungal and antibacterial activities. These compounds showed potential in the field of medicinal chemistry as antimicrobial agents (Patel & Patel, 2010).

  • Photochemical Properties : Another research explored the photoreaction of norfloxacin, a derivative of 6-Fluoroquinolone, in aqueous solution, which leads to the formation of 6-hydroxy derivatives. This study provided insights into the photochemical and photophysical properties of these compounds (Cuquerella et al., 2004).

  • Synthesis and Evaluation : Research on the synthesis and evaluation of novel fluoroquinolones for their antimycobacterial activities against various strains of Mycobacterium tuberculosis. These studies provide insights into the potential use of fluoroquinolone derivatives in treating bacterial infections (Senthilkumar et al., 2009).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions on what to do in case of exposure .

properties

IUPAC Name

6-fluoroisoquinoline-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2.ClH/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8;/h1-5H,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLOUGAGACHSQLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1F)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoroisoquinoline-3-carboxylic acid hydrochloride

Synthesis routes and methods

Procedure details

1 g of the resulting crude 6-fluoro-isoquinoline-3-carboxylic acid methyl ester is dissolved in 20 ml of MeOH/THF (1:1) and slowly mixed at 5° with a solution of 510 mg of LiOH hydrate in 10 ml of water. The resulting solution is stirred at room temperature overnight and poured into a solution consisting of 50 ml of MeOtBu, 10 ml of water and 7 ml of 2N aqu. HCl. The precipitate is filtered off and washed with MeOtBu.
Quantity
1 g
Type
reactant
Reaction Step One
Name
MeOH THF
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
510 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

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